molecular formula C22H21N3O4S B3298345 N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-08-4

N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B3298345
CAS No.: 897461-08-4
M. Wt: 423.5 g/mol
InChI Key: LMTALKMZBSGWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-27-16-6-4-14(5-7-16)19-12-25-15(13-30-22(25)24-19)10-21(26)23-18-9-8-17(28-2)11-20(18)29-3/h4-9,11-13H,10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTALKMZBSGWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl and 4-methoxyphenyl groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imidazole ring or nitro groups (if present).

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigation of its pharmacological properties and potential use as a drug candidate.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[2,1-b]thiazole Core Modifications
  • Compound 5h : N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
    • Shares the 4-methoxyphenyl group on the imidazothiazole but differs in the acetamide substituent (6-chloropyridinyl vs. 2,4-dimethoxyphenyl).
    • Synthesis yield: 81%, mp 108–110°C.
  • Compound 5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
    • Features a 4-chlorophenyl on the imidazothiazole and a complex piperazinyl-acetamide group.
    • Exhibits potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231 cells).
Acetamide Group Variations
  • Compound 3f : Hydrazinecarbothioamide derivative with 4-methoxyphenyl
    • Yield: 86%, mp 230°C.
    • Replaces the acetamide with a hydrazinecarbothioamide group, reducing solubility but increasing molecular rigidity.
  • Compound 9e: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Integrates a triazole-thiazole hybrid structure, demonstrating the impact of heterocyclic appendages on activity.
Cytotoxicity and Selectivity
  • Compound 3c : Derived from 4-bromophenyl-imidazothiazole
    • Shows marked activity against prostate cancer PC-3 cells (log10GI50 < -8.00).
    • Highlights the role of bromo substituents in enhancing cytotoxicity.
  • Suggests that fused benzo rings may improve kinase binding compared to simpler imidazothiazoles.
Enzyme Inhibition
  • Compound 18 : CK1 inhibitor with a dihydropyrimidin-2-ylthio group
    • Illustrates how thioether linkages in acetamide derivatives can modulate kinase selectivity.

Physicochemical Properties

Compound Substituents (Imidazothiazole) Substituents (Acetamide) Yield (%) Melting Point (°C) Key Biological Data
Target Compound 4-Methoxyphenyl 2,4-Dimethoxyphenyl N/A N/A N/A
5h 4-Methoxyphenyl 6-Chloropyridin-3-yl 81 108–110 Not reported
5l 4-Chlorophenyl Piperazinyl-fluorophenyl N/A N/A IC50 = 1.4 μM (MDA-MB-231)
3c 4-Bromophenyl Hydrazide derivative N/A N/A log10GI50 < -8.00 (PC-3)

Key Research Findings

Substituent Effects :

  • Methoxy groups improve solubility and may enhance metabolic stability compared to halogenated analogs (e.g., 5h vs. 5l) .
  • Bromo or chloro substituents on the imidazothiazole core correlate with increased cytotoxicity but may reduce bioavailability .

Synthetic Accessibility :

  • Yields for imidazothiazole-acetamide derivatives range from 54% to 95%, depending on reaction conditions and substituent complexity .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure consists of a thiazole core fused with imidazole and substituted with methoxyphenyl groups. The synthesis typically involves multi-step organic reactions including cyclization of thioamide and α-haloketone precursors under basic conditions, followed by nucleophilic aromatic substitution to introduce the phenyl groups and acetylation to form the final product .

Table 1: Structural Details of this compound

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC22H21N3O4S
Molecular Weight405.48 g/mol
CAS Number897461-08-4

Anticancer Properties

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

  • In vitro studies demonstrated that related imidazo-thiadiazole compounds have IC50 values ranging from 3.29 to 10 µg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
  • Another study highlighted that structural modifications in imidazo derivatives led to enhanced anticancer activity through mechanisms such as apoptosis induction without cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives of thiazole and imidazole are known for their antibacterial and antifungal properties:

  • A series of studies indicated that compounds with similar thiazole structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The presence of methoxy groups in the structure may enhance lipophilicity, improving the compound's ability to penetrate bacterial membranes .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways:

  • Molecular docking studies suggest potential interactions with kinases involved in cancer signaling pathways .
  • The presence of functional groups like methoxy may facilitate hydrogen bonding and hydrophobic interactions with biological targets.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • A study involving a series of imidazo-thiadiazole hybrids reported an IC50 value of 8 µM against leukemia cell lines .
  • In vivo models have demonstrated that certain derivatives can significantly reduce tumor growth in xenograft models through apoptosis induction .

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic vs. protic) impacts reaction efficiency.
  • Catalysts like triethylamine (TEA) or palladium complexes may enhance yields .

How is the cytotoxic activity of this compound evaluated in cancer cell lines, and what methodological controls are critical?

Basic Research Question
Cytotoxicity is assessed using standardized assays:

  • MTT/XTT Assays : Measure mitochondrial activity in cell lines (e.g., MDA-MB-231, HepG2) after 48–72 hours of exposure.
  • IC50 Determination : Dose-response curves are generated, with sorafenib or cisplatin as positive controls .

Q. Example Data :

Cell LineIC50 (μM)Reference Compound (IC50)
MDA-MB-2311.4Sorafenib (5.2 μM)
HepG222.6Cisplatin (2.1 μM)

Q. Critical Controls :

  • Vehicle controls (DMSO concentration ≤0.1%).
  • Cell viability normalization to untreated wells.
  • Replicate experiments (n ≥ 3) to address variability .

What structural features of this compound contribute to its selectivity against specific cancer cell lines?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Methoxy Substitution : The 2,4-dimethoxyphenyl group enhances lipophilicity, improving membrane permeability. This group shows selectivity for hormone receptor-positive cancers (e.g., MDA-MB-231) .
  • Imidazo[2,1-b]thiazole Core : The planar structure facilitates intercalation with DNA or kinase active sites (e.g., VEGFR2 inhibition reported in analogs ).
  • Acetamide Linker : Flexibility of the linker allows optimal positioning in hydrophobic binding pockets .

Q. Methodological Validation :

  • Molecular docking against target proteins (e.g., VEGFR2) using AutoDock Vina .
  • Comparative assays with substituted analogs (e.g., chloro or fluoro substituents) to isolate substituent effects .

How do researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across studies?

Advanced Research Question
Discrepancies may arise from:

Cell Line Heterogeneity : Genetic drift or culture conditions (e.g., MDA-MB-231 subclones).

Assay Conditions : Serum concentration, exposure time, or readout method (MTT vs. ATP luminescence).

Q. Resolution Strategies :

  • Standardized Protocols : Follow CLSI guidelines for cell-based assays.
  • Dose-Response Validation : Repeat assays with internal controls (e.g., staurosporine for apoptosis).
  • Structural Confirmation : Verify compound purity via HPLC and NMR before testing .

What enzymatic targets (e.g., kinases, reductases) are associated with this compound, and how are inhibition mechanisms characterized?

Advanced Research Question
Reported Targets :

  • Aldose Reductase (AR) : Inhibition measured via NADPH consumption at 340 nm in rat kidney homogenates. Compound 37a (analog) showed 25.41% inhibition at 100 μM .
  • VEGFR2 : Analog 5l inhibited VEGFR2 by 5.72% at 20 μM via competitive binding in kinase assays .

Q. Mechanistic Studies :

  • Enzyme Kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Western Blotting : Assess downstream signaling (e.g., ERK phosphorylation for kinase inhibitors) .

How is the compound’s stability and metabolic profile evaluated in preclinical studies?

Advanced Research Question

  • In Vitro Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites.
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction .

Q. Key Findings :

  • Methoxy groups reduce CYP450-mediated metabolism, enhancing plasma half-life.
  • Acetamide hydrolysis is a primary degradation pathway .

What crystallographic or spectroscopic methods are used to confirm the compound’s structure?

Basic Research Question

  • X-ray Crystallography : Resolves 3D structure (e.g., dihedral angles between imidazo[2,1-b]thiazole and phenyl groups) .
  • NMR Spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ = 463.15 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.